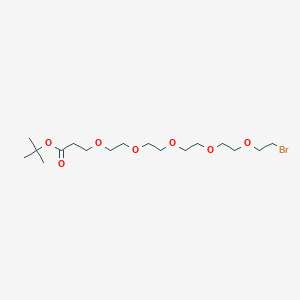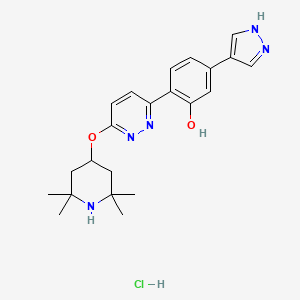
Bromo-PEG5-t-butyl ester
Descripción general
Descripción
Bromo-PEG5-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The functional groups in Bromo-PEG5-t-butyl ester are a bromine atom, a PEG (polyethylene glycol) chain, and a t-butyl ester group . These groups provide a range of properties that make this compound useful for drug development, including water solubility, bioavailability, and controlled release .Molecular Structure Analysis
The molecular formula of Bromo-PEG5-t-butyl ester is C17H33BrO7 . The molecular weight is 429.3 g/mol . The InChIKey is CFAPOEDUPYZKFH-UHFFFAOYSA-N .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG5-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of Bromo-PEG5-t-butyl ester is 429.4 g/mol . The molecular formula is C17H33BrO7 . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación
Proteomics Research
Bromo-PEG5-t-butyl ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein interactions and dynamics.
PEG Linkers
This compound is a type of PEG linker . PEG linkers are used in drug delivery to improve the solubility, stability, and half-life of drugs. They can also reduce immunogenicity, which is the ability of a particular substance, such as an antigen or epitope, to provoke an immune response.
Nucleophilic Substitution Reactions
The bromide (Br) group in Bromo-PEG5-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, which is a chemical species that donates an electron pair to form a chemical bond. This property is useful in many areas of chemistry, including medicinal chemistry and materials science.
Synthesis of PROTACs
Bromo-PEG5-Boc, which is similar to Bromo-PEG5-t-butyl ester, is used in the synthesis of a series of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This has potential applications in the treatment of diseases such as cancer.
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in Bromo-PEG5-t-butyl ester increases solubility in aqueous media . This property is beneficial in a variety of applications, including drug delivery and bioconjugation.
Custom Synthesis
Bromo-PEG5-t-butyl ester is used in custom synthesis . This involves the tailor-made production of chemical compounds. Custom synthesis is crucial in the development of new pharmaceuticals and the exploration of new scientific theories.
Mecanismo De Acción
Target of Action
Bromo-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative . It is primarily used as a linker in the synthesis of various bioconjugates . Its primary targets are the molecules it is designed to link, which can vary depending on the specific application .
Mode of Action
The compound contains a bromide group and a t-butyl protected carboxyl group . The bromide group is a very good leaving group for nucleophilic substitution reactions . This allows it to be replaced by other groups in a reaction, facilitating the linking process . The t-butyl protected carboxyl group can be deprotected under acidic conditions , revealing a carboxyl group that can participate in further reactions .
Biochemical Pathways
Instead, it facilitates the formation of bioconjugates that can interact with biological systems . The specific pathways affected would depend on the nature of these bioconjugates .
Pharmacokinetics
The pharmacokinetics of Bromo-PEG5-t-butyl ester would largely depend on the bioconjugates it forms . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance the bioavailability of the bioconjugates . Detailed adme (absorption, distribution, metabolism, and excretion) properties would need to be determined for each specific bioconjugate .
Result of Action
The primary result of Bromo-PEG5-t-butyl ester’s action is the formation of bioconjugates . These can have a wide range of effects at the molecular and cellular level, depending on their composition . For example, they could be used to deliver drugs to specific cells, to label proteins for detection, or to crosslink molecules for structural studies .
Action Environment
The action of Bromo-PEG5-t-butyl ester can be influenced by various environmental factors. For instance, the efficiency of its reactions can depend on the pH, temperature, and the presence of other reactive species . Furthermore, the stability and efficacy of the resulting bioconjugates can be affected by factors such as their storage conditions and the biological environment they are introduced to .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPOEDUPYZKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)


![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)
![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)